molecular formula C10H10ClN3OS B14333972 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-ethylurea CAS No. 105734-61-0

1-(5-Chloro-1,2-benzothiazol-3-yl)-3-ethylurea

Cat. No.: B14333972
CAS No.: 105734-61-0
M. Wt: 255.72 g/mol
InChI Key: JPQSRIONPWCFTM-UHFFFAOYSA-N
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Description

1-(5-Chloro-1,2-benzothiazol-3-yl)-3-ethylurea is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-ethylurea typically involves the reaction of 5-chloro-1,2-benzothiazole with ethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-1,2-benzothiazol-3-yl)-3-ethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced benzothiazole derivative.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-ethylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(5-Chloro-1,2-benzothiazol-3-yl)-3-ethylurea can be compared with other benzothiazole derivatives such as:

  • 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-propylurea
  • 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-phenylurea
  • 1-tert-Butyl-3-(5-chloro-1,2-benzothiazol-3-yl)urea

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific ethyl group, which can influence its reactivity and interactions with molecular targets.

Properties

CAS No.

105734-61-0

Molecular Formula

C10H10ClN3OS

Molecular Weight

255.72 g/mol

IUPAC Name

1-(5-chloro-1,2-benzothiazol-3-yl)-3-ethylurea

InChI

InChI=1S/C10H10ClN3OS/c1-2-12-10(15)13-9-7-5-6(11)3-4-8(7)16-14-9/h3-5H,2H2,1H3,(H2,12,13,14,15)

InChI Key

JPQSRIONPWCFTM-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=NSC2=C1C=C(C=C2)Cl

Origin of Product

United States

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